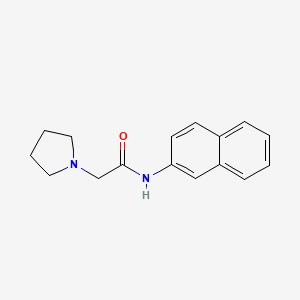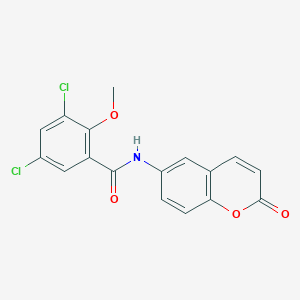![molecular formula C16H12ClN3O3S B3450318 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B3450318.png)
5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
Descripción general
Descripción
5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide is a chemical compound that has been the subject of extensive scientific research. This compound is known for its unique properties and has been studied for its potential applications in a variety of fields. In
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce oxidative stress. In addition, it has been shown to have insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, its insecticidal and fungicidal properties make it a valuable tool for studying the effects of pesticides on insects and fungi.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some animals and caution should be taken when handling it.
Direcciones Futuras
There are many potential future directions for the study of 5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide. Some possible areas of research include:
1. Further studies on its potential as an anticancer agent, including studies on its mechanism of action and its potential use in combination with other anticancer drugs.
2. Studies on its potential as an anti-inflammatory agent and its ability to reduce oxidative stress.
3. Studies on its potential as a pesticide and its effects on non-target organisms.
4. Studies on its potential as a drug delivery system for other drugs.
5. Studies on its potential as a diagnostic tool for cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research. It has been studied for its potential applications in a variety of fields, including medicine and agriculture. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce oxidative stress. While there are some limitations to using this compound in lab experiments, there are many potential future directions for its study.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide has been studied for its potential applications in a variety of fields. In the field of medicine, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
In the field of agriculture, this compound has been studied for its potential as a pesticide. It has been shown to have insecticidal and fungicidal properties and has been studied for its potential use in crop protection.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9(21)8-14-18-16(24-20-14)19-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQVOTZDDPBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B3450244.png)
![1-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B3450253.png)
![2-chloro-N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B3450275.png)
![3-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B3450280.png)
![4-cyano-2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B3450283.png)
![N-(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B3450291.png)

![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B3450302.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3450333.png)
![1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B3450337.png)
![1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}indoline](/img/structure/B3450341.png)